molecular formula C13H16N2O2 B8616710 DL-a-Methyltryptophan methyl ester CAS No. 96551-27-8

DL-a-Methyltryptophan methyl ester

Cat. No.: B8616710
CAS No.: 96551-27-8
M. Wt: 232.28 g/mol
InChI Key: RCUNGDZWHFRBBP-CYBMUJFWSA-N
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Description

DL-α-Methyltryptophan methyl ester is a synthetic derivative of the amino acid tryptophan, characterized by two key structural modifications:

  • Methyl esterification: The carboxylic acid group of tryptophan is converted to a methyl ester (-COOCH₃), enhancing lipophilicity and bioavailability compared to the free acid form.

This compound is of interest in pharmaceutical research, particularly in studies involving neurotransmitter analogs, enzyme inhibitors, or prodrug design. Its racemic (DL) form indicates a mixture of both enantiomers, which may influence biological activity and metabolic pathways .

Properties

CAS No.

96551-27-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

InChI

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3/t13-/m1/s1

InChI Key

RCUNGDZWHFRBBP-CYBMUJFWSA-N

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)OC)N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Tryptophan Esters

The following table compares DL-α-Methyltryptophan methyl ester with structurally related tryptophan derivatives:

Compound Name CAS Number Molecular Formula Key Modifications Applications/Notes References
DL-α-Methyltryptophan methyl ester 19779-75-0 C₁₃H₁₆N₂O₂ α-Methyl + methyl ester Potential enzyme inhibitor; racemic mixture
D,L-Tryptophan methyl ester hydrochloride 5619-09-0 C₁₂H₁₅ClN₂O₂ Methyl ester + HCl salt Intermediate in peptide synthesis
5-Hydroxy-DL-Tryptophan ethyl ester HCl 103404-89-3 C₁₃H₁₇ClN₂O₃ 5-hydroxyindole + ethyl ester + HCl Serotonin precursor studies
N-Acetyl-5-methoxy-DL-tryptophan monohydrate 43167-40-4 C₁₅H₁₈N₂O₄·H₂O N-acetyl + 5-methoxy + free carboxylic acid Stability studies; reference standard

Key Observations :

Esterification Impact : Methyl or ethyl esters improve membrane permeability compared to carboxylic acids. For example, D,L-Tryptophan methyl ester hydrochloride is used in peptide synthesis due to its solubility in organic solvents .

Substituent Effects: The 5-hydroxy group in 5-Hydroxy-DL-Tryptophan ethyl ester HCl mimics serotonin’s structure, making it relevant in neuropharmacology . N-Acetylation (e.g., N-Acetyl-5-methoxy-DL-tryptophan) enhances metabolic stability by protecting the amino group from enzymatic degradation .

This property is leveraged in studies targeting tryptophan metabolism pathways .

Comparison with Non-Tryptophan Amino Acid Esters

DL-α-Methyltryptophan methyl ester shares functional similarities with other esterified amino acid derivatives:

  • DL-Methionine Hydroxyl Analogue Isopropyl Ester (IFN 5-08-093): Used in animal feed, this compound’s isopropyl ester enhances lipid solubility, improving absorption in livestock .
  • D-Methionine methyl ester hydrochloride: A methionine derivative with a methyl ester, used in biochemical assays to study sulfur amino acid metabolism .

Divergences :

  • Tryptophan derivatives often target indole-related pathways (e.g., serotonin synthesis), whereas methionine esters focus on sulfur metabolism or protein synthesis .

Research Findings and Gaps

  • Pharmacological Potential: DL-α-Methyltryptophan methyl ester’s α-methyl group may inhibit enzymes like tryptophan hydroxylase or aromatic L-amino acid decarboxylase, akin to how α-methyl-DOPA inhibits dopamine synthesis. However, specific studies on this compound are sparse in the literature .
  • Synthetic Utility: Methyl ester derivatives are common intermediates in organic synthesis.

Preparation Methods

Schiff Base-Mediated Alkylation

The patent EP1127875A1 outlines a scalable process for α-alkylation of tryptophan methyl ester. Key steps include:

  • Schiff Base Formation : (S)-Tryptophan methyl ester reacts with benzaldehyde in dichloromethane to form (S)-2-(benzylideneamino)-3-(1H-indol-3-yl)-propionic acid methyl ester.

  • Alkylation : The Schiff base undergoes deprotonation with a strong base (e.g., butyllithium) at -30°C, followed by reaction with an alkylating agent. For methyl group introduction, methyl iodide or analogous reagents could replace 1-dimethylaminomethylbenzotriazole.

  • Deprotection : Acidic hydrolysis removes the benzylidene group, yielding the α-alkylated product.

In the patent’s example, alkylation with 1-dimethylaminomethylbenzotriazole achieved a 79.1% crude yield of racemic α-dimethylaminomethyltryptophan methyl ester, with a 30.7% yield after recrystallization. Adapting this protocol for methyl group installation would require optimizing the alkylating agent and reaction stoichiometry.

Direct Esterification of α-Methyltryptophan

The carboxyl group of α-methyltryptophan can be esterified using trimethylchlorosilane (TMSCl) and methanol, as demonstrated in a 2008 study. This method avoids harsh conditions (e.g., thionyl chloride) and operates at room temperature:

  • Reaction Setup : α-Methyltryptophan is suspended in methanol, and TMSCl is added dropwise.

  • Mechanism : TMSCl activates the carboxyl group, facilitating nucleophilic attack by methanol.

  • Workup : Evaporation and recrystallization yield the methyl ester hydrochloride.

This approach achieved >90% yields for analogous amino acid methyl esters, with minimal racemization. For α-methyltryptophan, however, the substrate’s poor solubility in methanol may necessitate extended reaction times (24 hours).

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing DL-α-methyltryptophan methyl ester and related compounds:

Method Starting Material Reagents/Conditions Yield Reference
Schiff base alkylation(S)-Tryptophan methyl esterBenzaldehyde, butyllithium, alkylating agent30.7%*
TMSCl/MeOH esterificationα-MethyltryptophanTrimethylchlorosilane, methanol, 24 h>90%**

*After recrystallization; **Reported for analogous amino acids.

Resolution of Racemates and Enantiomer Separation

The racemic nature of DL-α-methyltryptophan methyl ester necessitates enantiomer separation for applications requiring chirality. The patent EP1127875A1 achieved this via preparative HPLC on a chiral phase (Chiracel OJ 20 µm), resolving racemic α-dimethylaminomethyltryptophan methyl ester into (R)- and (S)-enantiomers with >95% purity . Similar techniques, including diastereomeric salt formation or enzymatic resolution, could be applied to the methyl derivative.

Q & A

Q. Which analytical techniques are most effective for characterizing DL-α-Methyltryptophan methyl ester, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers using mobile phases like 2-propanol/hexane . Nuclear magnetic resonance (NMR) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Method validation follows pharmacopeial standards, including linearity, precision, and limit of detection tests .

Q. What safety protocols are essential when handling DL-α-Methyltryptophan methyl ester in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation: use nitrile gloves, lab coats, and eye protection; store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water and consult medical professionals immediately .

Advanced Research Questions

Q. How can Taguchi experimental design be applied to optimize the synthesis of DL-α-Methyltryptophan methyl ester?

  • Methodological Answer : Taguchi’s orthogonal arrays test critical variables (e.g., molar ratio, temperature) with minimal experiments. For example, a L9 array might optimize yield by identifying interactions between catalyst concentration (70–90 mM) and reaction time (4–8 hours). Post-ANOVA analysis prioritizes factors with the highest signal-to-noise ratios .

Q. What methodologies enable the chiral separation of DL-α-Methyltryptophan methyl ester enantiomers in complex mixtures?

  • Methodological Answer : Chiral HPLC with fluorescence detection (ex: 470 nm, em: 530 nm) achieves baseline separation. Validate enantiomeric purity using racemic and L/D-enriched standards. For preparative-scale separation, simulate moving bed (SMB) chromatography can enhance throughput .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation of DL-α-Methyltryptophan methyl ester?

  • Methodological Answer : Cross-validate conflicting NMR or IR data with X-ray crystallography or computational modeling (e.g., DFT calculations). Replicate experiments under controlled conditions to rule out environmental variability. Consult databases like NIST Chemistry WebBook for reference spectra .

Q. What in vitro assays are suitable for studying the biochemical interactions of DL-α-Methyltryptophan methyl ester?

  • Methodological Answer : Transaminase activity assays monitor enzyme kinetics using amino acceptors (e.g., 2-oxobutyric acid methyl ester). Reaction rates are quantified via spectrophotometric detection of co-product acetophenone at 245 nm . Dose-response studies should include negative controls (e.g., substrate-free reactions) to confirm specificity.

Data Analysis and Experimental Design

Q. How can statistical methods resolve discrepancies in bioactivity data for DL-α-Methyltryptophan methyl ester across studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability). Meta-analysis of published IC₅₀ values using random-effects models accounts for inter-study heterogeneity. Replicate outlier experiments with blinded protocols to minimize bias .

Q. What strategies improve reproducibility in synthetic protocols for DL-α-Methyltryptophan methyl ester?

  • Methodological Answer : Document all parameters (e.g., solvent lot numbers, humidity levels) using electronic lab notebooks. Implement quality control checkpoints (e.g., intermediate purity verification via TLC). Publish detailed supplementary materials, including raw spectral data and step-by-step video protocols .

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